DCZ3301

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

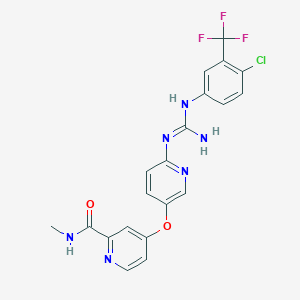

C20H16ClF3N6O2 |

|---|---|

Molecular Weight |

464.8 g/mol |

IUPAC Name |

4-[[6-[[amino-[4-chloro-3-(trifluoromethyl)anilino]methylidene]amino]-3-pyridinyl]oxy]-N-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C20H16ClF3N6O2/c1-26-18(31)16-9-12(6-7-27-16)32-13-3-5-17(28-10-13)30-19(25)29-11-2-4-15(21)14(8-11)20(22,23)24/h2-10H,1H3,(H,26,31)(H3,25,28,29,30) |

InChI Key |

XYKDTMNNPVVZPL-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CN=C(C=C2)N=C(N)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of DCZ3301: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ3301 is a novel synthetic aryl-guanidino compound demonstrating significant preclinical anti-tumor activity across a range of hematological malignancies, including multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma. Its mechanism of action is multifactorial, primarily characterized by the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This technical guide provides an in-depth overview of the molecular mechanisms underlying the therapeutic potential of this compound, supported by a summary of key experimental findings and methodologies.

Core Cellular Effects of this compound

This compound exerts potent cytotoxic effects on cancer cells while showing minimal toxicity to normal cells. The primary cellular consequences of this compound treatment are the induction of apoptosis and arrest of the cell cycle at the G2/M phase.

Induction of Apoptosis

This compound triggers programmed cell death in malignant cells through the intrinsic apoptotic pathway. This is evidenced by a decrease in the mitochondrial membrane potential, a critical event in the initiation of apoptosis. The subsequent activation of the caspase cascade is marked by the cleavage of initiator caspases 8 and 9, and the executioner caspase 3. A key substrate of activated caspase-3, poly (ADP-ribose) polymerase (PARP), is also cleaved following this compound treatment, further confirming the induction of apoptosis.

G2/M Phase Cell Cycle Arrest

A hallmark of this compound's activity is its ability to halt the cell cycle in the G2/M phase. This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, including Cdc25C, CDK1, and Cyclin B1. In the context of bortezomib-resistant multiple myeloma, this compound-induced M phase arrest is linked to the inhibition of DNA repair mechanisms and an increase in DNA damage.

Modulation of Key Signaling Pathways

The anti-tumor effects of this compound are underpinned by its ability to interfere with multiple oncogenic signaling pathways.

Inhibition of the JAK/STAT3 Pathway

A primary mechanism of action for this compound is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound treatment leads to a reduction in the phosphorylation of STAT3. The critical role of this pathway is highlighted by the finding that genetic knockdown of STAT3 enhances the cytotoxic effects of this compound. In DLBCL, the inhibition of STAT3 phosphorylation is mediated by the suppression of Lck/Yes-related novel protein tyrosine kinase (Lyn) activation.

Suppression of the PI3K/AKT Pathway

In T-cell leukemia/lymphoma, this compound has been shown to suppress the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a crucial regulator of cell survival and proliferation.

Effects on Other Pro-Survival Pathways

Beyond STAT3 and PI3K/AKT, this compound also curtails the activity of the Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways in multiple myeloma cells. In DLBCL, this compound also modulates the Akt and ERK1/2 pathways.

Induction of the DNA Damage Response

In bortezomib-resistant multiple myeloma, this compound promotes the phosphorylation of Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), key kinases in the DNA damage response pathway.

In Vivo Efficacy and Synergistic Potential

Preclinical In Vivo Activity

The anti-tumor effects of this compound have been validated in several xenograft mouse models of human cancers. In vivo administration of this compound leads to a significant reduction in tumor growth in models of multiple myeloma, DLBCL, and T-cell leukemia/lymphoma. Importantly, these studies have also demonstrated that this compound is well-tolerated in vivo.

Synergistic Combinations

This compound exhibits synergistic anti-cancer activity when combined with other therapeutic agents. A notable example is its synergy with the proteasome inhibitor bortezomib in both cell lines and primary patient-derived multiple myeloma cells. Furthermore, this compound demonstrates a synergistic cytotoxic effect with the pan-histone deacetylase inhibitor panobinostat in DLBCL cells.

Overcoming Drug Resistance

A significant attribute of this compound is its ability to circumvent drug resistance mechanisms. It can overcome the protective effects conferred by the bone marrow microenvironment on multiple myeloma cells. Moreover, this compound has been shown to be effective against bortezomib-resistant multiple myeloma.

Data Presentation

Table 1: Summary of Cellular Effects of this compound

| Cellular Effect | Cancer Type(s) | Key Molecular Events |

| Induction of Apoptosis | MM, DLBCL, T-cell leukemia/lymphoma | Decreased mitochondrial membrane potential; Cleavage of caspases 3, 8, 9; PARP cleavage |

| Cell Cycle Arrest | MM, DLBCL, T-cell leukemia/lymphoma | G2/M phase arrest; Downregulation of Cdc25C, CDK1, Cyclin B1 |

| Inhibition of DNA Repair | Bortezomib-resistant MM | Increased DNA damage |

Table 2: Summary of Signaling Pathways Modulated by this compound

| Signaling Pathway | Effect of this compound | Cancer Type(s) | Key Molecular Targets |

| JAK/STAT3 | Inhibition | MM, DLBCL | Decreased STAT3 phosphorylation; Inhibition of Lyn activation (in DLBCL) |

| PI3K/AKT | Suppression | T-cell leukemia/lymphoma | Downregulation of pathway activity |

| NF-κB | Reduced Activity | MM | Downregulation of pathway activity |

| ERK1/2 | Reduced Activity / Modulation | MM, DLBCL | Downregulation of pathway activity |

| DNA Damage Response | Activation | Bortezomib-resistant MM | Increased phosphorylation of ATM and ATR |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Method:

-

Seed cells in 96-well plates at a predetermined density.

-

Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

Add a viability reagent such as MTT or use a Cell Counting Kit-8 (CCK-8).

-

Incubate as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Principle: To quantify the percentage of cells undergoing apoptosis.

-

Method:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

-

Principle: To determine the distribution of cells in different phases of the cell cycle.

-

Method:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Method:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, cleaved PARP, Cyclin B1).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Xenograft Mouse Model

-

Principle: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Method:

-

Implant human cancer cells subcutaneously or intravenously into immunodeficient mice (e.g., nude or SCID mice).

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment and control (vehicle) groups.

-

Administer this compound via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

-

Visualizations

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow for this compound Evaluation.

In-Depth Technical Guide to DCZ3301: A Novel Aryl-Guanidino Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ3301 is a novel synthetic aryl-guanidino compound that has demonstrated significant potential as an anti-cancer agent. With a molecular weight of 464.0, this small molecule has shown potent cytotoxic effects against a range of human cancer cell lines, with particular efficacy noted in multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. Furthermore, this compound has been observed to modulate several critical signaling pathways implicated in cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols and visualizations of its signaling pathways.

Chemical Structure and Properties

This compound is classified as an aryl-guanidino compound. While the precise IUPAC name and SMILES string are not publicly available, its molecular structure has been disclosed in scientific literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C26H25N5O3 | Deduced from structure |

| Molecular Weight | 464.0 g/mol | [1] |

| Chemical Class | Aryl-guanidino compound | [1] |

| Appearance | Not reported | N/A |

| Solubility | Soluble in DMSO | [1] |

| Purity | >98% (as synthesized for studies) | N/A |

| Storage | Stored at -20°C in DMSO solution (40 mM) | [1] |

(Note: Some properties like IUPAC name, SMILES, and appearance are not available in the reviewed literature.)

Biological Activity and Mechanism of Action

This compound exhibits a multi-faceted anti-cancer activity profile, primarily centered on cytotoxicity, cell cycle disruption, and apoptosis induction.

Cytotoxicity

This compound has demonstrated potent dose-dependent cytotoxicity against a variety of human cancer cell lines.[1]

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | ~4 |

| NCI-H929 | Multiple Myeloma | ~8 |

| U266 | Multiple Myeloma | ~8 |

| OCI-My5 | Multiple Myeloma | ~8 |

| OPM2 | Multiple Myeloma | ~8 |

| ARP1 | Multiple Myeloma | ~8 |

| RPMI-8226 | Multiple Myeloma | ~8 |

| 8226-R5 | Multiple Myeloma | ~8 |

| OCI-LY8 | Diffuse Large B-cell Lymphoma | Not specified |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Not specified |

| Jurkat | T-cell Leukemia | Not specified |

(Note: Specific IC50 values for all cell lines were not detailed in all reviewed sources. The table reflects available data.)

Importantly, this compound has shown selective cytotoxicity against tumor cells, with no significant cytotoxic effect on normal peripheral blood mononuclear cells (PBMCs).[2]

Cell Cycle Arrest

A key mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase.[1][3] This is associated with the downregulation of key cell cycle regulatory proteins, including CDK1, Cyclin B1, and Cdc25C.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] This programmed cell death is mediated, at least in part, by a decrease in the mitochondrial membrane potential.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating multiple signaling pathways that are crucial for cancer cell growth and survival.

STAT3 Pathway

This compound has been shown to inhibit the STAT3 signaling pathway.[3][4] It downregulates the phosphorylation of STAT3 by inhibiting the activation of Lck/Yes-related novel protein tyrosine kinase (Lyn) in DLBCL cells.[3]

PI3K/AKT Pathway

The phosphoinositide 3-kinase (PI3K)/AKT pathway is another key target of this compound. Suppression of this pathway contributes to the induction of apoptosis in T-cell leukemia/lymphoma cells.[2]

Cell Cycle Regulation Pathway

This compound induces G2/M phase cell cycle arrest by downregulating the expression of key regulatory proteins.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound.

Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound (e.g., 0-16 µM or 0-32 µM) for a specified period (e.g., 48 or 72 hours).[5]

-

Cell viability is assessed using a commercial kit such as Cell Counting Kit-8 (CCK-8).

-

The absorbance is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Apoptosis Assay

-

Principle: To quantify the extent of apoptosis induced by this compound.

-

Methodology:

-

Cells are treated with this compound at various concentrations for a defined time.

-

Cells are harvested and washed with PBS.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive) is determined.

-

Cell Cycle Analysis

-

Principle: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cells are treated with this compound.

-

Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways and cell cycle regulation.

-

Methodology:

-

Cells are treated with this compound and then lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with specific primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, CDK1, Cyclin B1, etc.).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., multiple myeloma or DLBCL cell lines) are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry or western blotting).

-

Conclusion

This compound is a promising novel aryl-guanidino compound with potent and selective anti-cancer activity. Its ability to induce apoptosis and G2/M cell cycle arrest, coupled with its modulation of key oncogenic signaling pathways, makes it an attractive candidate for further preclinical and clinical development. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and similar compounds. Further investigation is warranted to fully elucidate its mechanism of action and to explore its efficacy in a broader range of cancer types.

References

- 1. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of DCZ3301

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ3301 is a novel, synthetically derived aryl-guanidino compound that has demonstrated significant cytotoxic activity against a range of hematological malignancies.[1][2][3] This small molecule has been identified as a promising therapeutic candidate due to its ability to induce apoptosis and cause cell cycle arrest in cancer cells, while exhibiting minimal toxicity to normal cells.[4][5] Mechanistic studies have revealed that this compound exerts its anti-tumor effects through the modulation of key signaling pathways, including STAT3, PI3K/AKT, and ERK1/2.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery and Synthesis

This compound was synthesized by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences.[1][2] The compound is characterized by its aryl-guanidino structure and has a molecular weight of 464.0 Da.[4] The synthesis of this compound is protected by Chinese patent CN107129465B. While the full, detailed synthesis protocol from the patent is not publicly available in English, the general class of aryl-guanidino compounds can be synthesized through established organic chemistry methods.

General Synthesis Approach for Aryl-Guanidino Compounds:

The synthesis of aryl-guanidino compounds typically involves the reaction of an appropriate aromatic amine with a guanidinylating agent. Common methods include the use of cyanamide derivatives or other activated forms of guanidine. The reaction conditions, such as solvent, temperature, and catalysts, are optimized to achieve the desired product with high purity and yield.

Biological Activity

This compound has shown potent cytotoxic effects against various cancer cell lines, particularly those of hematological origin. Its efficacy has been demonstrated in models of Multiple Myeloma (MM), Diffuse Large B-cell Lymphoma (DLBCL), and T-cell leukemia/lymphoma.[4][5][6]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, highlighting its potent anti-proliferative activity.

| Cell Line | Cancer Type | Approximate IC50 (48h) |

| OCI-LY8 | Diffuse Large B-cell Lymphoma | ~8 µM |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~8 µM |

| SUDHL-4 | Diffuse Large B-cell Lymphoma | ~8 µM |

| TMD8 | Diffuse Large B-cell Lymphoma | ~8 µM |

| DB | Diffuse Large B-cell Lymphoma | ~8 µM |

| MM.1S | Multiple Myeloma | Not explicitly stated |

| U266 | Multiple Myeloma | Not explicitly stated |

| RPMI-8226 | Multiple Myeloma | Not explicitly stated |

| NCI-H929 | Multiple Myeloma | Not explicitly stated |

| Jurkat | T-cell Leukemia | Not explicitly stated |

| HUT-78 | T-cell Leukemia | Not explicitly stated |

Note: The IC50 values for MM and T-cell leukemia cell lines, while determined in the cited studies, are not explicitly stated in the available abstracts. The approximate IC50 value for DLBCL cell lines is reported as ~8 µM after 48 hours of treatment.[5]

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in xenograft mouse models. In a Multiple Myeloma xenograft model, intravenous administration of this compound at a dose of 30 mg/kg, three times a week for 21 days, resulted in a significant reduction in tumor volume compared to the vehicle control group. Importantly, no significant body weight loss was observed in the treated mice, suggesting a favorable safety profile.[4]

Mechanism of Action

This compound induces cancer cell death through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest.[4][5][6]

Induction of Apoptosis

Treatment with this compound leads to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4][5] This is followed by the activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest

Flow cytometry analysis has shown that this compound causes an accumulation of cells in the G2/M phase of the cell cycle.[4][5][6] This cell cycle arrest is associated with the downregulation of key regulatory proteins, including Cdc25C, CDK1, and Cyclin B1.[4]

Modulation of Signaling Pathways

The anti-tumor effects of this compound are mediated by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

Caption: this compound signaling pathway modulation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound (typically ranging from 0 to 32 µM) for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ MM.1S cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intravenously) or vehicle control according to the specified schedule (e.g., three times weekly).

-

Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a novel aryl-guanidino compound with potent anti-tumor activity against various hematological malignancies. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, makes it an attractive candidate for further preclinical and clinical development. The data summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

DCZ3301: A Novel Cytotoxic Agent in Lymphoma - A Technical Guide

Abstract

DCZ3301 is a novel aryl-guanidino compound demonstrating significant cytotoxic effects against various lymphoma subtypes, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its anti-lymphoma activity. The information presented is intended for researchers, scientists, and professionals in drug development.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent type of aggressive non-Hodgkin lymphoma in adults.[1] While standard chemoimmunotherapy regimens exist, there is a critical need for novel therapeutic agents for patients with relapsed or refractory disease. This compound has emerged as a promising small molecule inhibitor that exerts direct cytotoxicity against DLBCL cell lines, inducing apoptosis and cell cycle arrest.[1][2] Its multifaceted mechanism of action, primarily targeting the STAT3 signaling pathway, makes it a compelling candidate for further clinical investigation.[1]

Cytotoxic Activity of this compound in Lymphoma Cell Lines

This compound has been shown to inhibit the proliferation of a panel of human DLBCL cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, as determined by the Cell Counting Kit-8 (CCK-8) assay after 48 hours of treatment, are summarized in the table below.

| Cell Line | IC50 (μM) |

| OCI-LY8 | 7.1 |

| NU-DUL-1 | 9.7 |

| SUDHL-4 | 6.67 |

| DB | 8.04 |

| TMD8 | 9.66 |

Data sourced from "this compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway".[1]

The anti-proliferative effects of this compound are maintained even in the presence of pro-tumorigenic cytokines such as interleukin-6 (IL-6) and insulin-like growth factor-1 (IGF-1), indicating its robust activity in a simulated tumor microenvironment.[1]

Mechanism of Action

This compound exerts its anti-lymphoma effects through a multi-pronged mechanism that involves the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment leads to a time- and dose-dependent increase in apoptosis in DLBCL cells.[1] This is accompanied by a reduction in the mitochondrial membrane potential and the activation of caspase-8, caspase-9, and caspase-3, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[1]

Furthermore, this compound induces cell cycle arrest at the G2/M phase.[1][3] This is associated with the downregulation of key cell cycle regulatory proteins such as CDK1, cyclin B1, and cdc25C.[3]

Modulation of Signaling Pathways

The cytotoxic activity of this compound is attributed to its ability to modulate several critical signaling pathways implicated in lymphoma pathogenesis.

-

JAK2/STAT3 Pathway: this compound inhibits the phosphorylation of both JAK2 and STAT3.[1] The downregulation of STAT3 phosphorylation is a key mechanism of action, as STAT3 is a crucial transcription factor promoting cell proliferation and survival in lymphoma.[1] This inhibition is achieved, at least in part, by suppressing the activation of Lck/Yes-related novel protein tyrosine kinase (Lyn).[1]

-

Akt and ERK1/2 Pathways: The compound also modulates the Akt and ERK1/2 signaling pathways.[1] Treatment with this compound leads to a decrease in the phosphorylation of Akt and an increase in the phosphorylation of ERK1/2.[1]

The interplay of these signaling pathways culminates in the inhibition of lymphoma cell proliferation and the induction of apoptosis.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the anti-lymphoma activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effect of this compound on lymphoma cell lines.

-

Cell Seeding: Seed DLBCL cells (OCI-LY8, NU-DUL-1, SUDHL-4, DB, TMD8) in 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32 μM) for 48 hours. Include a vehicle control (DMSO).

-

CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat lymphoma cells with desired concentrations of this compound for specified time points (e.g., 24, 48 hours).

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with cold phosphate-buffered saline (PBS).

-

Annexin V and PI Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

This technique is employed to analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat lymphoma cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 30 µg) by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK1/2, ERK1/2, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of lymphoma cells (e.g., OCI-LY8) into the flank of immunodeficient mice (e.g., NOD/SCID mice).

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Visualizations

Signaling Pathways

Caption: this compound Signaling Pathway in Lymphoma Cells.

Experimental Workflow

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound represents a promising novel cytotoxic agent for the treatment of lymphoma, particularly DLBCL. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, most notably the STAT3 pathway, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and similar anti-cancer compounds. Further investigation, including clinical trials, is warranted to fully assess the therapeutic potential of this compound in lymphoma patients.

References

- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of DCZ3301: A Novel Aryl-Guanidino Compound Targeting the STAT3 Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DCZ3301 is a novel aryl-guanidino compound demonstrating significant preclinical anti-tumor activity, particularly in hematological malignancies such as multiple myeloma (MM). This document provides a comprehensive overview of the preclinical research on this compound, with a specific focus on its mechanism of action involving the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The evidence indicates that this compound exerts its cytotoxic effects through the induction of G2/M phase cell cycle arrest and apoptosis, which is closely linked to the downregulation of STAT3 phosphorylation.[1] Furthermore, this compound shows synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib, suggesting its potential in combination therapy regimens.[2] This guide synthesizes key quantitative data, details critical experimental protocols, and provides visual diagrams of the underlying molecular pathways and experimental designs to support further research and development of this promising anti-cancer agent.

Core Mechanism of Action: Inhibition of the STAT3 Pathway

Preclinical studies have identified this compound as a potent inhibitor of the STAT3 signaling pathway. The STAT3 pathway is a critical mediator of cytokine and growth factor signaling, and its aberrant activation is a hallmark of many cancers, promoting cell proliferation, survival, and invasion.[3][4][5]

This compound treatment in multiple myeloma cells leads to a marked reduction in the phosphorylation of STAT3 at the Tyr705 residue.[1] This inhibition disrupts the canonical STAT3 signaling cascade:

-

Activation: Typically, cytokines like IL-6 bind to their receptors, leading to the activation of associated Janus kinases (JAKs).[3][6]

-

Phosphorylation: JAKs then phosphorylate the cytoplasmic STAT3 proteins.[3]

-

Dimerization & Translocation: Phosphorylated STAT3 forms homodimers, which translocate from the cytoplasm to the nucleus.[4][7]

-

Gene Transcription: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of proteins involved in cell cycle progression (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis.[8][9]

By inhibiting STAT3 phosphorylation, this compound effectively blocks this entire downstream cascade. The importance of this mechanism is highlighted by experiments where knocking down STAT3 with siRNA enhanced this compound-induced cytotoxicity, while overexpressing STAT3 partially protected cells from its apoptotic effects.[10]

Quantitative Preclinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent, dose-dependent cytotoxicity against a panel of human multiple myeloma (MM) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below. Notably, this compound showed selective cytotoxicity against tumor cells, with no significant effect on normal peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs) at concentrations up to 32 μM.

| Cell Line | Cancer Type | IC50 (μM) after 48h |

| MM.1S | Multiple Myeloma | 1.8 ± 0.2 |

| NCI-H929 | Multiple Myeloma | 2.5 ± 0.3 |

| U266 | Multiple Myeloma | 3.1 ± 0.4 |

| OCI-My5 | Multiple Myeloma | 2.2 ± 0.3 |

| OPM2 | Multiple Myeloma | 2.8 ± 0.2 |

| ARP1 | Multiple Myeloma | 3.5 ± 0.5 |

| RPMI-8226 | Multiple Myeloma | 4.1 ± 0.6 |

| 8226-R5 | Multiple Myeloma | 4.5 ± 0.7 |

| A549 | Lung Cancer | 3.8 ± 0.4 |

| HCT116 | Colon Cancer | 4.2 ± 0.5 |

| MCF-7 | Breast Cancer | 5.1 ± 0.6 |

| K562 | Leukemia | 2.9 ± 0.3 |

Cell Cycle Analysis

Treatment of MM cells with this compound resulted in a significant accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest corresponded with the downregulation of key regulatory proteins including Cdc25C, CDK1, and Cyclin B1.[11]

In Vivo Efficacy in a Multiple Myeloma Xenograft Model

The anti-tumor activity of this compound was evaluated in a subcutaneous MM.1S xenograft mouse model.[1][12]

| Treatment Group | Dosage & Schedule | Outcome |

| Vehicle Control | PBS containing 1% DMSO, IV, 3x weekly for 21 days | Progressive tumor growth. |

| This compound | 30 mg/kg, IV, 3x weekly for 21 days | Significant inhibition of MM tumor growth. No significant difference in body weight compared to control, indicating good tolerability.[1] |

Tumor tissues from this compound-treated mice showed increased apoptosis (TUNEL assay) and, consistent with in vitro findings, reduced levels of phosphorylated STAT3 and increased cleavage of PARP.[12]

Synergistic Activity with Bortezomib

This compound exhibits synergistic anti-myeloma activity when combined with the proteasome inhibitor bortezomib (BTZ). This effect was observed in both BTZ-sensitive and BTZ-resistant MM cell lines.[2] The combination index (CI), where CI < 1 indicates synergy, was calculated for various combinations.[2]

| Cell Line | Bortezomib Sensitivity | Synergy with this compound |

| MM.1S | Sensitive | Synergistic (CI < 1) |

| NCI-H929S | Sensitive | Synergistic (CI < 1)[2] |

| RPMI-8226 | Sensitive | Synergistic (CI < 1)[2] |

| NCI-H929R | Resistant | Highly Synergistic[2] |

| RPMI-8226R5 | Resistant | Highly Synergistic[2] |

This synergy suggests that this compound can overcome bortezomib resistance, providing a strong rationale for clinical evaluation of this combination.[1][9]

Detailed Experimental Protocols

Western Blot for Phosphorylated STAT3

This protocol is for detecting the phosphorylation status of STAT3 in cell or tumor lysates.[13][14]

Reagents & Materials:

-

M-PER Mammalian Protein Extraction Reagent or similar RIPA buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA or Bradford Protein Assay Kit

-

Primary Antibodies: Phospho-Stat3 (Tyr705), Stat3, β-Actin[13]

-

HRP-conjugated Secondary Antibodies

-

PVDF or Nitrocellulose Membrane

-

5% w/v Bovine Serum Albumin (BSA) in TBST for blocking[14]

-

Tris-Buffered Saline with Tween-20 (TBST)

-

SDS-PAGE gels and running buffer

-

Enhanced Chemiluminescence (ECL) Substrate

Procedure:

-

Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (3 x 10 min in TBST).

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total STAT3 or a loading control (β-Actin), the membrane can be stripped and re-probed starting from the blocking step.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution using flow cytometry.[10][11][15]

Reagents & Materials:

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI in PBS)

-

RNase A Solution (e.g., 100 µg/mL in PBS)

-

Flow Cytometry Tubes

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample after treatment with this compound for the desired time.

-

Washing: Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[10][11]

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA. Incubate for 15-30 minutes at room temperature.[10]

-

PI Staining: Add PI staining solution to the cells and incubate for 10-15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Synergy Analysis with Bortezomib

This protocol outlines the method to determine the synergistic effect of this compound and bortezomib.

Reagents & Materials:

-

MM cell lines (e.g., MM.1S, NCI-H929R)

-

This compound

-

Bortezomib

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

-

CompuSyn or similar software for synergy analysis

Procedure:

-

Cell Seeding: Seed MM cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of concentrations of this compound alone, bortezomib alone, or the two drugs in combination at a constant ratio. Include untreated control wells.

-

Incubation: Incubate the cells for 48 hours.

-

Viability Assay: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition relative to the untreated control.

-

Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

-

A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Conclusion and Future Directions

The preclinical data strongly support this compound as a promising therapeutic agent for multiple myeloma. Its mechanism of action, centered on the inhibition of the STAT3 pathway, leads to potent anti-tumor effects both in vitro and in vivo. The compound's ability to induce G2/M cell cycle arrest and apoptosis, coupled with its favorable safety profile in animal models, underscores its therapeutic potential. Furthermore, the demonstrated synergy with bortezomib, particularly in resistant cell lines, opens a clear path for combination therapies to overcome clinical drug resistance.[2] Future research should focus on elucidating the precise binding target of this compound within the upstream STAT3 signaling cascade and expanding preclinical evaluation to other cancer types characterized by STAT3 hyperactivation. These efforts will provide the necessary rationale for its translation to clinical trials.

References

- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stat3 Directly Controls the Expression of Tbx5, Nkx2.5, and GATA4 and Is Essential for Cardiomyocyte Differentiation of P19CL6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. medicine.uams.edu [medicine.uams.edu]

- 12. researchgate.net [researchgate.net]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. ucl.ac.uk [ucl.ac.uk]

The Role of DCZ3301 in Inducing Apoptosis in Cancer Cells: A Technical Overview

For Immediate Release

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the novel aryl-guanidino compound, DCZ3301, and its significant role in inducing apoptosis in various cancer cell lines. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

This compound is a novel synthetic compound that has demonstrated potent cytotoxic effects against a range of human cancer cell lines, with particular efficacy observed in hematological malignancies such as Multiple Myeloma (MM), T-cell leukemia/lymphoma, and Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] This document details the mechanisms by which this compound induces apoptosis, including the activation of caspase-dependent pathways, disruption of mitochondrial membrane potential, and modulation of key signaling cascades. The provided data and protocols aim to facilitate further research and development of this compound as a potential therapeutic agent.

Quantitative Analysis of this compound-Induced Apoptosis

The pro-apoptotic effects of this compound have been quantified across various cancer cell lines, demonstrating a consistent dose- and time-dependent response.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) of this compound was determined in several DLBCL cell lines after 48 hours of treatment, with an approximate value of 8 μM.[1]

Apoptosis Induction

Treatment of MM.1S multiple myeloma cells with this compound resulted in a significant, dose-dependent increase in the percentage of apoptotic cells, as measured by Annexin V/PI staining followed by flow cytometry.[1]

Table 1: Percentage of Apoptotic MM.1S Cells after this compound Treatment

| This compound Concentration (μM) | Treatment Time (hours) | Percentage of Annexin V Positive Cells (Mean ± SD) |

| 0 | 48 | Baseline |

| 2 | 48 | Increased |

| 4 | 48 | Further Increased |

| 8 | 48 | Significantly Increased |

| 0 | 72 | Baseline |

| 2 | 72 | Increased |

| 4 | 72 | Further Increased |

| 8 | 72 | Significantly Increased |

Note: Specific percentage values were not available in the provided search results. "Increased" and "Further Increased" indicate a dose-dependent effect as described in the source.

Mitochondrial Membrane Potential (ΔΨm)

A dose-dependent decrease in mitochondrial membrane potential was observed in MM.1S cells treated with this compound for 48 hours, as analyzed by JC-1 dye staining and flow cytometry.[1]

Table 2: Loss of Mitochondrial Membrane Potential in MM.1S Cells

| This compound Concentration (μM) | Percentage of Cells with Loss of ΔΨm (Mean ± SD) |

| 0 | Baseline |

| 2 | Increased |

| 4 | Further Increased |

| 8 | Significantly Increased |

Note: Specific percentage values were not available in the provided search results. "Increased" and "Further Increased" indicate a dose-dependent effect as described in the source.

Core Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through the modulation of several critical signaling pathways.

Intrinsic and Extrinsic Apoptotic Pathways

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, leading to the cleavage of Poly (ADP-ribose) polymerase (PARP).[2] The pro-apoptotic effect of this compound can be blocked by a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependency of the process.[2]

References

- 1. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel aryl-guanidino inhibitor, induces cell apoptosis and cell cycle arrest via suppressing the PI3K/AKT pathway in T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Findings on DCZ3301 in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide synthesizes the initial preclinical findings of DCZ3301, a novel aryl-guanidino compound, demonstrating its potential as a therapeutic agent for multiple myeloma (MM). The data presented herein is collated from foundational studies investigating its cytotoxic effects, mechanism of action, and in vivo efficacy.

Core Findings at a Glance

This compound has emerged as a potent anti-myeloma agent, exhibiting selective cytotoxicity against MM cells while sparing normal cells.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest at the G2/M phase, and the inhibition of key survival signaling pathways.[1][2] Furthermore, this compound demonstrates significant anti-tumor activity in a mouse xenograft model and acts synergistically with the proteasome inhibitor bortezomib.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MM.1S | Multiple Myeloma | 0.53 ± 0.07 |

| NCI-H929 | Multiple Myeloma | 0.68 ± 0.09 |

| U266 | Multiple Myeloma | 0.81 ± 0.11 |

| OCI-My5 | Multiple Myeloma | 1.24 ± 0.15 |

| OPM2 | Multiple Myeloma | 1.56 ± 0.21 |

| ARP1 | Multiple Myeloma | 1.89 ± 0.25 |

| RPMI-8226 | Multiple Myeloma | 2.13 ± 0.31 |

| 8226-R5 | Multiple Myeloma | 2.54 ± 0.36 |

| A549 | Lung Cancer | 3.12 ± 0.42 |

| HeLa | Cervical Cancer | 4.25 ± 0.51 |

| MCF-7 | Breast Cancer | 5.67 ± 0.63 |

| K562 | Leukemia | 6.13 ± 0.78 |

| HL-60 | Leukemia | 7.24 ± 0.89 |

| CEM | Leukemia | 8.15 ± 0.95 |

| GBC-SD | Gallbladder Cancer | 9.32 ± 1.04 |

| SGC-7901 | Gastric Cancer | 10.14 ± 1.12 |

| Huh-7 | Liver Cancer | 11.25 ± 1.23 |

Data represents the mean ± standard deviation from three independent experiments.[1]

Table 2: In Vivo Efficacy of this compound in a MM.1S Xenograft Model

| Treatment Group | Dosage | Tumor Volume Inhibition (%) |

| Vehicle Control | - | - |

| This compound | 30 mg/kg | 78.2 |

Treatment was administered via tail vein injection three times weekly for 21 days.[1]

Key Experimental Protocols

Cell Viability Assay

-

Method: CCK-8 assay.

-

Procedure: Multiple myeloma cell lines (MM.1S, NCI-H929, U266, OCI-My5, OPM2, ARP1, RPMI-8226, and 8226-R5) were seeded in 96-well plates.[1] The cells were then treated with increasing concentrations of this compound (0-16 µM) for 48 hours.[1] Subsequently, CCK-8 solution was added to each well, and the absorbance was measured to determine cell viability.

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure: MM.1S cells were treated with this compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was quantified using a flow cytometer.

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) staining and flow cytometry.

-

Procedure: MM.1S cells were treated with this compound for 24 hours. After treatment, cells were fixed, permeabilized, and stained with PI. The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis

-

Method: Standard Western Blotting.

-

Procedure: MM.1S, NCI-H929, and U266 cells were treated with this compound at various concentrations.[1] Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (p-STAT3, STAT3, p-AKT, AKT, p-ERK1/2, ERK1/2, Cdc25C, CDK1, Cyclin B1, and PARP).[1] Following incubation with secondary antibodies, the protein bands were visualized.

In Vivo Xenograft Model

-

Animal Model: Nude mice (4 to 6 weeks old).[1]

-

Procedure: 1 x 10^6 MM.1S cells were injected subcutaneously into the mice.[1] When tumors became measurable, the mice were randomized into a treatment group and a vehicle control group (n=5 per group).[1] The treatment group received 30 mg/kg of this compound via tail vein injection three times a week for 21 days.[1] The control group received a vehicle solution (PBS containing 1% DMSO).[1] Tumor size and body weight were monitored regularly.

Visualized Mechanisms and Workflows

Signaling Pathways Inhibited by this compound in Multiple Myeloma

Caption: this compound inhibits key signaling pathways in multiple myeloma.

This compound Mechanism of Action: Cell Cycle Arrest

Caption: this compound induces G2/M cell cycle arrest in MM cells.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow for the in vivo assessment of this compound.

Concluding Remarks

The initial preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for multiple myeloma. Its potent and selective cytotoxic activity, combined with a multi-pronged mechanism of action and favorable in vivo efficacy, provides a solid rationale for further development. The observed synergy with bortezomib suggests that this compound could also be a valuable component of combination therapies, potentially overcoming drug resistance and improving patient outcomes.[1][3][4] Future studies should focus on elucidating the precise molecular targets of this compound and advancing this promising compound toward clinical evaluation.

References

- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Aryl-Guanidino Compound DCZ3301: Structure, Mechanism, and Preclinical Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of DCZ3301, a novel synthetic aryl-guanidino compound. This compound has demonstrated significant preclinical anti-tumor activity across a range of hematological malignancies, including multiple myeloma (MM), diffuse large B-cell lymphoma (DLBCL), and T-cell leukemia/lymphoma. This guide details its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to evaluate its efficacy.

The Aryl-Guanidino Structure of this compound

This compound is a novel small molecule with a molecular weight of 464.0 Da, characterized by its core aryl-guanidino structure.[1][2] The guanidino group, a nitrogenous functional group, can form strong electrostatic and hydrogen bonding interactions, while the aryl component contributes to the molecule's overall conformation and potential for π-π stacking interactions.[3][4][5] This structural combination is central to its cytotoxic activity against cancer cells.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways, leading to cell cycle arrest and apoptosis. The specific pathways affected can vary depending on the cancer type.

2.1 Multiple Myeloma (MM)

In multiple myeloma, this compound's activity is primarily mediated through the inhibition of the STAT3 pathway.[6] It induces cytotoxicity in both MM cell lines and patient-derived myeloma cells.[1][6] The compound also downregulates key cell cycle proteins, including Cdc25C, CDK1, and Cyclin B1, leading to G2/M phase cell cycle arrest.[1][6] Furthermore, this compound decreases the mitochondrial membrane potential to trigger apoptosis.[1][6] In co-culture models with bone marrow stromal cells (BMSCs), which typically protect MM cells, this compound effectively inhibits the secretion of pro-survival cytokines IL-6 and VEGF.[1][6]

A key finding is that this compound can overcome bortezomib resistance in MM.[7][8] It achieves this by inducing M phase cell cycle arrest through the inhibition of DNA repair mechanisms and enhancement of DNA damage.[7][8] This process involves the phosphorylation of ATM and ATR, critical kinases in the DNA damage response pathway.[7][8]

References

- 1. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel cytotoxic agent, inhibits proliferation in diffuse large B-cell lymphoma via the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical activity of this compound, a novel aryl-guanidino compound in the therapy of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel M phase blocker, this compound enhances the sensitivity of bortezomib in resistant multiple myeloma through DNA damage and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Anti-Tumor Activity of DCZ3301 in T-Cell Leukemia/Lymphoma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell leukemia and lymphoma are aggressive hematologic malignancies with often poor prognoses and limited treatment options. The novel aryl-guanidino compound, DCZ3301, has emerged as a promising therapeutic agent, demonstrating significant cytotoxic effects against T-cell leukemia/lymphoma cells. This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and the detailed experimental protocols used to elucidate its effects.

Core Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

This compound exerts its anti-tumor effects primarily through the suppression of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] By inhibiting this pathway, this compound triggers a series of downstream events culminating in cell cycle arrest and apoptosis.

Figure 1: this compound inhibits the PI3K/AKT signaling pathway.

In Vitro Efficacy of this compound

Studies utilizing T-cell leukemia cell lines, Jurkat and MOLT-4, have demonstrated the dose- and time-dependent inhibitory effects of this compound on cell viability.[1]

Quantitative Data Summary

| Cell Line | Assay | Parameter | Value | Reference |

| Jurkat | Cell Viability | IC50 | Data not available | [1] |

| MOLT-4 | Cell Viability | IC50 | Data not available | [1] |

| T-cell leukemia/lymphoma cells | Cell Cycle Analysis | % of cells in G2/M | Significant increase | [1] |

| T-cell leukemia/lymphoma cells | Apoptosis Assay | Apoptotic cells | Significant increase | [1] |

Note: Specific IC50 values and precise percentages for cell cycle and apoptosis assays were not available in the reviewed literature.

Key In Vitro Findings

-

Induction of G2/M Cell Cycle Arrest: this compound treatment leads to a significant accumulation of T-cell leukemia/lymphoma cells in the G2/M phase of the cell cycle. This arrest is associated with the downregulation of key cell cycle regulatory proteins, including CDK1, cyclin B1, and cdc25C.[1]

-

Induction of Apoptosis: The compound effectively induces apoptosis in T-cell leukemia/lymphoma cells, a process mediated by the caspase-dependent pathway.[1] A notable observation is the decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1] Importantly, this compound did not show significant pro-apoptotic effects on normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells.[1]

In Vivo Efficacy of this compound

The anti-tumor activity of this compound has been confirmed in a xenograft mouse model of T-cell leukemia/lymphoma.

Quantitative Data Summary

| Animal Model | Treatment | Outcome | Value | Reference |

| Xenograft Mouse Model | This compound | Tumor Growth Inhibition | Effective inhibition | [1] |

Note: Specific data on tumor volume reduction were not available in the reviewed literature.

Key In Vivo Findings

Intraperitoneal administration of this compound effectively inhibited tumor growth in xenograft mouse models.[1] Importantly, the treatment was well-tolerated, with no significant side effects observed in the treated animals.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on T-cell leukemia/lymphoma.

Cell Lines and Culture

-

Cell Lines: Jurkat and MOLT-4 T-cell leukemia cell lines were utilized.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

Cells were treated with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

MTT reagent was added to each well and incubated.

-

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated.

-

Cell Cycle Analysis

-

Method: Flow cytometry with propidium iodide (PI) staining.

-

Procedure:

-

Cells were treated with this compound for the desired time.

-

Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells were washed and resuspended in a staining solution containing PI and RNase A.

-

Cells were incubated in the dark.

-

DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Figure 2: Experimental workflow for cell cycle analysis.

Apoptosis Assay

-

Method: Flow cytometry with Annexin V-FITC and PI co-staining.

-

Procedure:

-

Cells were treated with this compound.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension.

-

Cells were incubated in the dark at room temperature.

-

Apoptotic cells (Annexin V-positive) and necrotic cells (Annexin V and PI-positive) were quantified by flow cytometry.

-

Western Blot Analysis

-

Target Proteins: Key components of the PI3K/AKT pathway (e.g., p-AKT, AKT) and cell cycle regulatory proteins (e.g., CDK1, Cyclin B1, cdc25C).

-

Procedure:

-

Cells were treated with this compound and lysed.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against the target proteins.

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Procedure:

-

T-cell leukemia cells (e.g., Jurkat or MOLT-4) were subcutaneously or intravenously injected into the mice.

-

Once tumors were established, mice were randomized into control and treatment groups.

-

This compound was administered (e.g., intraperitoneally) at a predetermined dose and schedule.

-

Tumor volume was measured regularly using calipers or imaging techniques.

-

At the end of the study, tumors and organs were collected for further analysis (e.g., histology, western blot).

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for T-cell leukemia/lymphoma. Its mechanism of action, centered on the inhibition of the crucial PI3K/AKT signaling pathway, leads to potent anti-proliferative and pro-apoptotic effects in preclinical models. The in vitro and in vivo data strongly support further investigation and clinical development of this compound for the treatment of these challenging hematologic malignancies. Future studies should focus on elucidating the precise binding mode of this compound and exploring potential combination therapies to enhance its efficacy.

References

Foundational Preclinical Studies of DCZ3301: A Novel Aryl-Guanidino Agent in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on DCZ3301, a novel aryl-guanidino compound with demonstrated cytotoxic effects against various hematological malignancies. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's proposed mechanisms of action through signaling pathway diagrams.

Core Efficacy and Mechanism of Action

This compound is a synthetic small molecule that has shown significant anti-tumor activity in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL), T-cell leukemia/lymphoma, and Multiple Myeloma (MM).[1][2][3][4] Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from foundational studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| OCI-LY8 | Diffuse Large B-cell Lymphoma | Cell Viability | Data not specified | [1] |

| NU-DUL-1 | Diffuse Large B-cell Lymphoma | Cell Viability | Data not specified | [1] |

| Jurkat | T-cell Leukemia | Cell Viability | Dose-dependent | [2] |

| Bortezomib-Resistant MM | Multiple Myeloma | Cell Proliferation | Data not specified | [3][4] |

Table 2: Cellular Effects of this compound Treatment

| Cancer Type | Effect | Experimental Observation | Reference |

| Diffuse Large B-cell Lymphoma | Apoptosis Induction | Increased percentage of apoptotic cells. | [1] |

| Diffuse Large B-cell Lymphoma | Cell Cycle Arrest | Arrest at the G2/M phase. | [1][5] |

| T-cell Leukemia/Lymphoma | Apoptosis Induction | Decreased mitochondrial membrane potential and caspase-dependent pathway activation. | [2] |

| T-cell Leukemia/Lymphoma | Cell Cycle Arrest | G2/M arrest associated with downregulation of CDK1, cyclin B1, and cdc25C. | [2] |

| Multiple Myeloma (Bortezomib-Resistant) | M Phase Cell Cycle Arrest | Induced M phase arrest. | [3][4] |

| Multiple Myeloma (Bortezomib-Resistant) | DNA Damage | Enhanced DNA damage and inhibited DNA repair. | [3][4] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |